2-(Methylsulfonyl)ethyl carbonochloridate
Overview
Description
2-(Methylsulfonyl)ethyl carbonochloridate is a chemical compound with the molecular formula C₄H₇ClO₄S and a molecular weight of 186.61 g/mol . It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a carbonochloridate group attached to a 2-(methylsulfonyl)ethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)ethyl carbonochloridate typically involves the reaction of phosgene (COCl₂) with 2-(methylsulfonyl)ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2-(Methylsulfonyl)ethanol+Phosgene→2-(Methylsulfonyl)ethyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)ethyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, producing 2-(methylsulfonyl)ethanol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-(methylsulfonyl)ethanol and hydrochloric acid.
Scientific Research Applications
2-(Methylsulfonyl)ethyl carbonochloridate is utilized in several scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbonochloridate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)ethyl carbonochloridate involves the reactivity of the carbonochloridate group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of hydrochloric acid and the formation of the substituted product .
Comparison with Similar Compounds
Similar Compounds
- 2-Mesylethyl chloroformate
- 2-Methylsulfonyl ethyloxycarbonyl chloride
- 2-Methylsulfonylethyl chloroformate
- 2-Methylsulfonylethoxycarbonyl chloride
Uniqueness
2-(Methylsulfonyl)ethyl carbonochloridate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
2-methylsulfonylethyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGWSYPAFWHXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201437 | |
Record name | Methylsulfonylethyloxycarbonyl group | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-29-6 | |
Record name | Carbonochloridic acid, 2-(methylsulfonyl)ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53298-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylsulfonylethyloxycarbonyl group | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053298296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylsulfonylethyloxycarbonyl group | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-mesylethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MESYLETHYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S37868WS9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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